7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one

Antitubercular DprE1 inhibition MIC

BTZ-043, a synthetic 8-nitro-1,3-benzothiazinone (BTZ), is a first-in-class, mechanism-based covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme essential for mycobacterial cell wall arabinan biosynthesis. It exhibits nanomolar bactericidal activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis and has completed a randomized, controlled Phase 1b/2a clinical trial (PanACEA-BTZ-043–02) with demonstrated safety and bactericidal activity in humans.

Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
Cat. No. B13970075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one
Molecular FormulaC16H14N4O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CN=[N+]=[N-])O)SC(=O)N3
InChIInChI=1S/C16H14N4O3S/c17-20-18-8-12(21)11-6-7-13(14-15(11)24-16(22)19-14)23-9-10-4-2-1-3-5-10/h1-7,12,21H,8-9H2,(H,19,22)
InChIKeyIPXJEZMUIKGHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTZ-043 (7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one): A Mechanism-Based DprE1 Inhibitor in Advanced Clinical Development for Tuberculosis


BTZ-043, a synthetic 8-nitro-1,3-benzothiazinone (BTZ), is a first-in-class, mechanism-based covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme essential for mycobacterial cell wall arabinan biosynthesis . It exhibits nanomolar bactericidal activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis and has completed a randomized, controlled Phase 1b/2a clinical trial (PanACEA-BTZ-043–02) with demonstrated safety and bactericidal activity in humans .

Why BTZ-043 Cannot Be Substituted by Other Benzothiazinones or DprE1 Inhibitors: Evidence of Distinctive Mechanism, Resistance Profile, and Clinical Maturation


Although multiple nitro-benzothiazinones and other DprE1 inhibitors share the same nominal target, they differ fundamentally in inhibition mechanism (covalent versus noncovalent), susceptibility to resistance-conferring mutations, cross-resistance liabilities, and pharmacokinetic behavior. BTZ-043 is a covalent, mechanism-based inhibitor of DprE1 that requires reductive activation of its nitro group, a property distinct from the noncovalent azide analog BTZ-N3 . Moreover, clinical isolates with Rv0678 mutations that confer low-level cross-resistance to bedaquiline (BDQ) and clofazimine (CFZ) exhibit 4- to 8-fold MIC elevation for BTZ-043, whereas dprE1 Cys387Ser mutants abolish activity of covalent BTZs while leaving noncovalent inhibitors largely unaffected . These differences mean that in-class compounds cannot be interchanged without risking loss of efficacy or unanticipated resistance, underscoring the procurement-specific value of BTZ-043.

Quantitative Differentiation of BTZ-043 from Key Comparators: A Head-to-Head Evidence Guide


Potency Against M. tuberculosis H37Rv: BTZ-043 vs. PBTZ169, Ethambutol, and BTZ-N3

BTZ-043 demonstrates a minimum inhibitory concentration (MIC) of 2.3 nM (1 ng/mL) against M. tuberculosis H37Rv, which is approximately 1,000-fold more potent than ethambutol (EMB) . In a combined Phase 1b/2a clinical trial, BTZ-043 showed strong bactericidal activity in humans . The noncovalent analog BTZ-N3 retains anti-TB activity but with a distinct mechanism and potentially different MIC profile; precise comparative MIC data for BTZ-N3 against H37Rv were not reported in the same assay, but BTZ-043's covalent mechanism results in exquisite potency with an MIC as low as 0.002 μg/mL .

Antitubercular DprE1 inhibition MIC Mycobacterium tuberculosis Benzothiazinone

Synergy with TMC207 (Bedaquiline): Quantitative FICI Compared to Additive Interactions with Standard TB Drugs

In checkerboard assays against M. tuberculosis H37Rv, BTZ-043 exhibited synergistic activity with the ATP synthase inhibitor TMC207 (bedaquiline) with a Fractional Inhibitory Concentration Index (FICI) of 0.5, while interactions with rifampin, isoniazid, ethambutol, PA-824, moxifloxacin, meropenem, and SQ-109 were purely additive (FICI > 0.5) . The synergistic combination of BTZ-043 (0.375 ng/mL; 1/4 MIC) plus TMC207 (20 ng/mL; 1/4 MIC) produced a bactericidal effect exceeding that of TMC207 alone at 80 ng/mL, indicating potentiation . This synergy was not observed in a BTZ-resistant dprE1 mutant, confirming on-target synergy .

Drug synergy FICI TMC207 Bedaquiline Tuberculosis combination therapy

Resistance Profile: BTZ-043 vs. PBTZ169 and Noncovalent Inhibitors—Impact of dprE1 and Rv0678 Mutations

BTZ-043 resistance arises primarily from mutations in dprE1 (particularly Cys387Ser/Gly) and the transcriptional repressor Rv0678 . The Cys387Ser mutation, which abrogates the covalent binding of BTZ-043, elevates the MIC by >1,000-fold, while Rv0678 mutations cause a 4- to 8-fold MIC increase and confer low-level cross-resistance to bedaquiline and clofazimine . In contrast, the noncovalent azide analog BTZ-N3 retains activity against the Cys387Ser mutant strain NTB1, indicating a distinct resistance profile . The second-generation compound PBTZ169 also binds covalently to DprE1 but has different pharmacokinetic properties .

Drug resistance dprE1 Rv0678 Cross-resistance M. tuberculosis

Clinical Development Status: Phase 2 Maturation vs. Preclinical Comparators

BTZ-043 is the most clinically advanced DprE1 inhibitor, having successfully completed a Phase 1b/2a trial (PanACEA-BTZ-043–02) in South Africa that demonstrated good safety, tolerability, and significant bactericidal activity in drug-sensitive TB patients . A Phase 2B dose-finding study (DECISION) investigating BTZ-043 in combination with bedaquiline and delamanid is ongoing . In contrast, PBTZ169 (macozinone) and the noncovalent analog BTZ-N3 remain in preclinical or early clinical evaluation, with BTZ-N3 lacking any human clinical data .

Clinical trial Phase 1b/2a Pharmacokinetics Bactericidal activity Tuberculosis

Spectrum of Activity: Nocardia brasiliensis and Beyond—BTZ-043 vs. PA-824

Against 30 clinical isolates of Nocardia brasiliensis, BTZ-043 demonstrated MIC50 and MIC90 values of 0.125 μg/mL and 0.250 μg/mL, respectively, whereas the nitroimidazole PA-824 exhibited MIC50 and MIC90 values both exceeding 64 μg/mL . This >512-fold difference in potency extends the potential utility of BTZ-043 beyond tuberculosis to actinomycetoma caused by Nocardia species, a neglected tropical disease. However, in an in vivo mouse model of N. brasiliensis actinomycetoma, BTZ-043 did not achieve statistically significant efficacy after 22 weeks of therapy at 100 mg/kg twice daily, while the next-generation PBTZ169 did show significant activity .

Nocardia Actinomycetoma Spectrum of activity Neglected tropical disease

Pharmacokinetic Behavior: BTZ-043 Tissue Penetration and Lesional Drug Levels

In interleukin-13-overexpressing mice that recapitulate human TB granuloma pathology, BTZ-043 achieved lesional concentrations several-fold above its MIC, with substantial local efficacy . A comparative pharmacokinetics study in Balb/c mice demonstrated that orally administered BTZ-043 amorphous drug nanoparticles (ADN) provided prolonged time above MIC in both lung tissue and plasma compared to intranasal administration . This tissue penetration profile is a key differentiator from earlier nitroimidazoles and may partially account for the bactericidal activity observed in human Phase 2a trials .

Pharmacokinetics Lesional penetration Caseum Drug distribution Tuberculosis

High-Value Application Scenarios for BTZ-043 Based on Quantitative Evidence


Combination Regimen Design for Multidrug-Resistant Tuberculosis (MDR-TB)

BTZ-043 is ideally suited as a backbone component of novel MDR-TB combination regimens due to its synergistic interaction with TMC207 (bedaquiline) (FICI = 0.5) and purely additive interactions with rifampin, isoniazid, ethambutol, PA-824, moxifloxacin, meropenem, and SQ-109, ensuring no antagonism . The ongoing DECISION Phase 2B trial is specifically evaluating BTZ-043 in combination with bedaquiline and delamanid for drug-sensitive TB, directly testing this paradigm . Procurement of BTZ-043 for MDR-TB regimen development is supported by its dual mechanism (covalent DprE1 inhibition plus synergy with ATP synthase inhibitors) and activity against MDR and XDR clinical isolates .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Lesion Penetration Studies

BTZ-043's demonstrated ability to achieve lesional concentrations several-fold above its MIC in granulomatous TB mouse models , combined with its prolonged time above MIC following oral amorphous drug nanoparticle administration , makes it a prime candidate for PK/PD-driven dose optimization studies. Translational PK/PD modeling has already predicted Phase IIA efficacy, and subsequent clinical data confirmed bactericidal activity . Researchers procuring BTZ-043 for such studies benefit from existing PK datasets across multiple species and formulations.

Resistance Mechanism Studies and Diagnostic Development

Because BTZ-043 resistance is mediated by well-defined dprE1 mutations (>1,000-fold MIC increase for Cys387Ser) and Rv0678 mutations (4- to 8-fold MIC increase with cross-resistance to bedaquiline/clofazimine) , the compound serves as an essential reference standard for developing molecular diagnostics (e.g., line probe assays, targeted sequencing panels) to detect BTZ resistance in clinical settings. The distinct resistance profiles of covalent (BTZ-043, PBTZ169) versus noncovalent (BTZ-N3) DprE1 inhibitors further necessitate BTZ-043-specific controls in resistance surveillance .

Broad-Spectrum Anti-Actinomycete Drug Discovery

BTZ-043 exhibits potent in vitro activity against Nocardia brasiliensis (MIC50 0.125 μg/mL; MIC90 0.250 μg/mL), far exceeding that of PA-824 (MIC50/90 >64 μg/mL) . Although its in vivo efficacy in a murine actinomycetoma model was inferior to PBTZ169 , BTZ-043 remains a valuable tool compound for probing DprE1 as a target in pathogenic actinomycetes and for benchmarking next-generation analogs. Procurement for medicinal chemistry programs targeting Nocardia and related genera is supported by this unique spectrum-of-activity advantage.

Quote Request

Request a Quote for 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.